2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide
Overview
Description
2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromoethylphenoxy group and a dichlorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide typically involves the following steps:
Preparation of 2-bromo-4-ethylphenol: This can be achieved by bromination of 4-ethylphenol using bromine in the presence of a suitable solvent like acetic acid.
Formation of 2-(2-bromo-4-ethylphenoxy)acetic acid: The 2-bromo-4-ethylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.
Amidation Reaction: Finally, the 2-(2-bromo-4-ethylphenoxy)acetic acid is reacted with 2,4-dichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoethylphenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and acetamide moieties.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido, cyano, or thiol derivatives.
Oxidation Products: Oxidized derivatives of the phenoxy and acetamide groups.
Reduction Products: Reduced derivatives of the phenoxy and acetamide groups.
Hydrolysis Products: 2-(2-bromo-4-ethylphenoxy)acetic acid and 2,4-dichloroaniline.
Scientific Research Applications
2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell growth, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide
- 2-(2-chloro-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide
- 2-(2-bromo-4-ethylphenoxy)-N-(2,4-difluorophenyl)acetamide
Uniqueness
2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide is unique due to the specific combination of bromoethylphenoxy and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO2/c1-2-10-3-6-15(12(17)7-10)22-9-16(21)20-14-5-4-11(18)8-13(14)19/h3-8H,2,9H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKCLSWGBGMUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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